molecular formula C11H17NO B12979419 3-(1-Aminobutyl)-2-methylphenol

3-(1-Aminobutyl)-2-methylphenol

Cat. No.: B12979419
M. Wt: 179.26 g/mol
InChI Key: MKTNNLYVBKOARZ-UHFFFAOYSA-N
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Description

3-(1-Aminobutyl)-2-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol ring substituted with a 1-aminobutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylphenol with 1-bromobutane, followed by the reduction of the resulting 3-(1-bromobutyl)-2-methylphenol to this compound using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-(1-Aminobutyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminobutyl)-2-methoxyphenol
  • 3-(1-Aminobutyl)-2-chlorophenol
  • 3-(1-Aminobutyl)-2-fluorophenol

Uniqueness

3-(1-Aminobutyl)-2-methylphenol is unique due to the presence of both the 1-aminobutyl and methyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1-aminobutyl)-2-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-5-10(12)9-6-4-7-11(13)8(9)2/h4,6-7,10,13H,3,5,12H2,1-2H3

InChI Key

MKTNNLYVBKOARZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)O)C)N

Origin of Product

United States

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